4-Pentylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylthiomorpholine is a chemical compound characterized by a morpholine ring substituted with a pentyl group and a sulfur atom. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylthiomorpholine typically involves the reaction of morpholine with pentyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the morpholine ring attacks the carbon atom of the pentyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Pentylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl-substituted thiomorpholines.
Scientific Research Applications
4-Pentylthiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: Lacks the pentyl group and sulfur atom.
Thiophene: Contains a sulfur atom but has a different ring structure.
Piperidine: Similar ring structure but lacks the sulfur atom.
Uniqueness
4-Pentylthiomorpholine is unique due to the presence of both a morpholine ring and a pentyl group, along with a sulfur atom. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
72662-79-4 |
---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.32 g/mol |
IUPAC Name |
4-pentylthiomorpholine |
InChI |
InChI=1S/C9H19NS/c1-2-3-4-5-10-6-8-11-9-7-10/h2-9H2,1H3 |
InChI Key |
LFNZTDLVXSLRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.